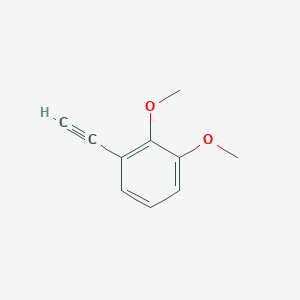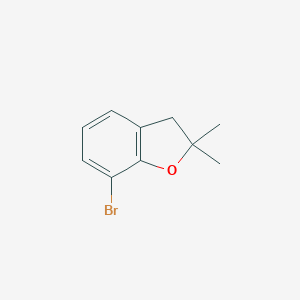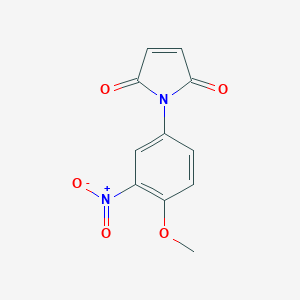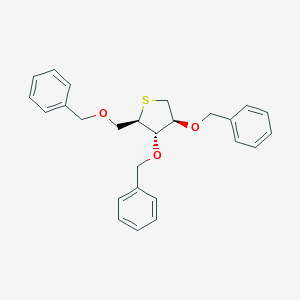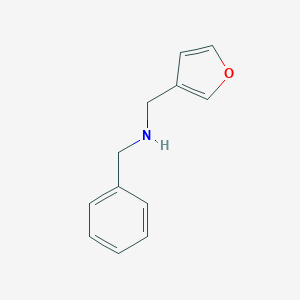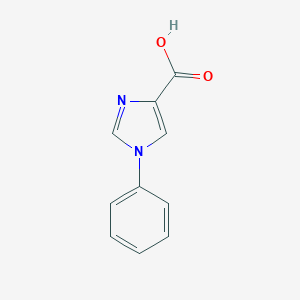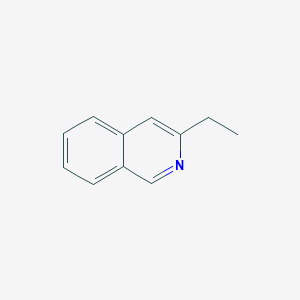![molecular formula C8H7N3O2S B176382 Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 155087-15-3](/img/structure/B176382.png)
Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 155087-15-3 . It has a molecular weight of 209.23 . The IUPAC name for this compound is methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O2S/c1-13-8(12)5-2-4-6(9)10-3-11-7(4)14-5/h2-3H,1H3,(H2,9,10,11) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 209.23 . The InChI code for this compound is 1S/C8H7N3O2S/c1-13-8(12)5-2-4-6(9)10-3-11-7(4)14-5/h2-3H,1H3,(H2,9,10,11) .Applications De Recherche Scientifique
Specific Scientific Field
Cancer Research, specifically Breast Cancer .
Summary of the Application
“Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate” derivatives have been tested in vitro against human and mouse cell lines for their antiproliferative activity .
Methods of Application
The compounds were prepared by cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic medium . The antiproliferative activity was estimated using the MTT test .
Results or Outcomes
The compounds showed promising results against MFC-7 and MDA-MB-231 breast cancer cell lines . The best antiproliferative effect in respect to the MCF-7 cell line revealed compound 2 with IC 50 4.3 ± 0.11 µg/mL (0.013 µM) .
Application in Anti-Inflammatory Research
Specific Scientific Field
Pharmacology, specifically Anti-Inflammatory Research .
Summary of the Application
Pyrimidines, including “Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate”, display a range of pharmacological effects including anti-inflammatory .
Methods of Application
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Application in Asthma and Chronic Obstructive Pulmonary Disease (COPD) Treatment
Specific Scientific Field
Pharmacology, specifically Respiratory Medicine .
Summary of the Application
Pyridothienopyrimidines hybrids, which include “Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate”, act as promising inhibitors of phosphodiesterase IV . This enzyme plays a key role in inflammatory processes, and its inhibition can help in the treatment of asthma and COPD .
Methods of Application
The compounds are typically administered orally or via inhalation . The exact dosage and administration method would depend on the specific formulation and the patient’s condition .
Results or Outcomes
While the exact outcomes can vary, inhibiting phosphodiesterase IV can help reduce inflammation in the airways, potentially improving symptoms in patients with asthma or COPD .
Application in Cancer Chemotherapy
Specific Scientific Field
Cancer Research, specifically Chemotherapy .
Summary of the Application
Compounds like “Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate” have been used in the synthesis of monastrol , a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin .
Methods of Application
The synthesis of monastrol involves the utilization of Lewis acid promoter, Yb (OTf)3 . The exact procedures can vary depending on the specific synthesis method .
Results or Outcomes
Monastrol has shown potential as a chemotherapeutic agent, particularly in the treatment of cancer . It works by inhibiting mitotic kinesin, which plays a key role in cell division .
Application in Antiparasitic, Antipsoriatic and Antitumor Therapies
Specific Scientific Field
Pharmacology, specifically Antiparasitic, Antipsoriatic and Antitumor Therapies .
Summary of the Application
Piritrexim (PTX), a synthetic antifolate, was first synthesized with anti-parasitic, anti-psoriatic and anti-tumor properties . “Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate” could potentially be used in the synthesis of such compounds .
Methods of Application
The exact methods of application would depend on the specific formulation and the patient’s condition .
Results or Outcomes
While the exact outcomes can vary, piritrexim has shown potential as a therapeutic agent in the treatment of parasitic infections, psoriasis, and cancer .
Application in Antitumor Therapies
Specific Scientific Field
Cancer Research, specifically Antitumor Therapies .
Summary of the Application
Pyrido[2,3-d]pyrimidines, including “Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate”, have a broad spectrum of activities, including antitumor . They have been studied for their potential in treating various types of cancer .
Methods of Application
The compounds are typically administered orally or via injection . The exact dosage and administration method would depend on the specific formulation and the patient’s condition .
Results or Outcomes
While the exact outcomes can vary, pyrido[2,3-d]pyrimidines have shown potential as therapeutic agents in the treatment of cancer .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-13-8(12)5-2-4-6(9)10-3-11-7(4)14-5/h2-3H,1H3,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWBGJXFMLNCFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=CN=C2S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617967 |
Source


|
| Record name | Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate | |
CAS RN |
155087-15-3 |
Source


|
| Record name | Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


